1-Bromopentane-d11

Übersicht

Beschreibung

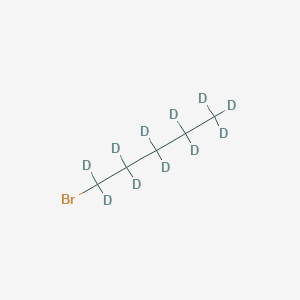

1-Bromopentane-d11 is a deuterated form of 1-Bromopentane, where the hydrogen atoms are replaced with deuterium. This compound is a bromoalkane and isomer of bromopentane. It is a colorless liquid and is used as a chemical reagent in various organic syntheses .

Vorbereitungsmethoden

1-Bromopentane-d11 can be synthesized through several methods:

Free-radical addition: This involves the addition of hydrogen bromide to 1-pentene, leading to anti-Markovnikov addition and giving the 1-bromo derivative.

Reaction with hydrogen bromide: 1-Pentanol reacts with hydrogen bromide to form this compound.

Analyse Chemischer Reaktionen

1-Bromopentane-d11 undergoes various chemical reactions, including:

Substitution reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination reactions: It can undergo elimination reactions to form alkenes.

Common reagents and conditions: Typical reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Wissenschaftliche Forschungsanwendungen

1-Bromopentane-d11 is used in a multitude of scientific research applications:

Chemistry: It is used in the synthesis of various organic compounds and as a reagent in Grignard reactions.

Biology: It is used in labeling studies to track the movement and interaction of molecules within biological systems.

Medicine: It is used in the development of pharmaceuticals and in metabolic studies.

Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-Bromopentane-d11 involves its role as a reagent in chemical reactions. It acts as a source of the bromopentane moiety, which can participate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

1-Bromopentane-d11 can be compared with other similar compounds such as:

1-Bromobutane-d9: Similar in structure but with a shorter carbon chain.

1-Bromohexadecane-d33: Similar in structure but with a longer carbon chain.

1-Bromodecane-d21: Similar in structure but with a different carbon chain length.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their carbon chain lengths.

Biologische Aktivität

1-Bromopentane-d11, a deuterated form of 1-bromopentane, is a bromoalkane with the molecular formula CDBr and a molecular weight of 162.113 g/mol. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its unique properties and potential applications in biological studies. This article examines its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a carbon-bromine bond, which makes it reactive with biological molecules. Its deuterated nature allows for tracking and labeling in biological studies, enhancing the understanding of molecular interactions within cells.

| Property | Value |

|---|---|

| Molecular Formula | CDBr |

| Molecular Weight | 162.113 g/mol |

| CAS Number | 126840-21-9 |

| Purity | ≥ 98% |

The mode of action for this compound involves nucleophilic substitution reactions with various biological molecules. This can lead to the formation of new bonds and alterations in the structure and function of target biomolecules. Key aspects include:

- Interaction with Enzymes : this compound interacts with cytochrome P450 enzymes, crucial for drug metabolism and detoxification processes. This interaction can elucidate enzyme mechanisms and their roles in metabolic pathways.

- Cell Signaling Alteration : The compound may influence cell signaling pathways by interacting with membrane-bound receptors, particularly G-protein coupled receptors (GPCRs) that are vital for transmitting extracellular signals into cells.

- Gene Expression Modulation : It can alter gene expression by modifying transcription factor activity, impacting cellular function significantly.

Biochemical Pathways

This compound participates in various biochemical pathways through its interactions with metabolic enzymes. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can further interact with other biomolecules. Understanding these pathways is essential for assessing its overall impact on cellular functions.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular function.

- Moderate Doses : Alterations in enzyme activity and gene expression.

- High Doses : Potentially toxic effects leading to cellular damage and organ dysfunction.

Cellular Effects

The compound's effects on various cell types include:

- Cellular Metabolism : Interaction with metabolic enzymes can alter metabolic flux, influencing the levels of specific metabolites within cells.

- Subcellular Localization : this compound localizes to specific cellular compartments (e.g., endoplasmic reticulum), where it interacts with enzymes involved in lipid metabolism.

Case Studies and Research Findings

Recent studies highlight the utility of this compound in biological research:

- Enzyme Kinetics Studies : It has been used to study enzyme kinetics, particularly regarding cytochrome P450 interactions, providing insights into drug metabolism.

- Protein Labeling : The compound serves as a labeling agent for proteins and nucleic acids, facilitating structural studies through NMR spectroscopy.

- Toxicological Assessments : Investigations into its toxicity have shown that while low doses are safe, higher concentrations may lead to significant adverse effects on cellular integrity .

Comparative Analysis with Similar Compounds

Comparing this compound to structurally similar compounds reveals differences in reactivity and application:

| Compound | Structure/Chain Length | Biological Activity |

|---|---|---|

| 1-Bromobutane-d9 | Shorter chain | Similar but less reactive |

| 1-Bromohexadecane-d33 | Longer chain | More hydrophobic; different applications |

| 1-Bromodecane-d21 | Varying chain length | Different metabolic pathways |

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-GILSBCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.